![molecular formula C14H16N4O5 B3500866 N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3500866.png)
N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as DMNPAA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful for a variety of research purposes.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to increase the release of dopamine and norepinephrine, which are both important neurotransmitters involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter release, N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has also been shown to have antioxidant properties and to be able to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to be able to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively easy to work with and can be used in a variety of different experimental setups. However, there are also some limitations to the use of N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in lab experiments. For example, it can be difficult to control the concentration of N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in certain experimental setups, which can make it difficult to interpret the results.
Future Directions
There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of interest is in the field of drug development. N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have potential as a treatment for various neurological disorders, and further research may lead to the development of new drugs based on this compound. Another area of interest is in the field of neuroscience. N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a number of effects on neurotransmitter release, and further research may lead to a better understanding of the role of these neurotransmitters in various physiological processes. Finally, there is also potential for research on the antioxidant and anti-inflammatory properties of N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, which could have implications for the treatment of various diseases.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have an effect on the release of neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-9-6-13(18(20)21)16-17(9)8-14(19)15-11-7-10(22-2)4-5-12(11)23-3/h4-7H,8H2,1-3H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXXUJNBQCBGKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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